Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate
CAS No.: 40515-75-1
Cat. No.: VC3773905
Molecular Formula: C13H19NO4
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40515-75-1 |
|---|---|
| Molecular Formula | C13H19NO4 |
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C13H19NO4/c1-4-17-11(15)7-6-10-8-9(3)14-12(10)13(16)18-5-2/h8,14H,4-7H2,1-3H3 |
| Standard InChI Key | OTGFBIQHQGYXLE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC1=C(NC(=C1)C)C(=O)OCC |
| Canonical SMILES | CCOC(=O)CCC1=C(NC(=C1)C)C(=O)OCC |
Introduction
Basic Properties and Chemical Identity
Chemical Structure and Identification
Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate is an organic compound characterized by a pyrrole ring core with various functional group substitutions. The pyrrole ring, a five-membered nitrogen-containing heterocycle, serves as the foundational structure for this compound. The molecule features a methyl group at position 5, an ethoxy-3-oxopropyl group at position 3, and a carboxylate group at position 2, creating a complex structure with diverse chemical properties. The compound is identified by its unique CAS number (40515-75-1) and is classified among pyrrole derivatives with potential synthetic utility.
Physical and Chemical Properties
The compound possesses distinct physical and chemical characteristics that define its behavior in various environments and reactions. Table 1 presents the key physical and chemical properties of Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate.
Table 1: Physical and Chemical Properties of Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate
| Property | Value |
|---|---|
| CAS Number | 40515-75-1 |
| Molecular Formula | C13H19NO4 |
| Molecular Weight | 253.29 g/mol |
| Physical State | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
The compound contains multiple functional groups, including a pyrrole ring (a nitrogen-containing heterocycle), carboxylate groups, and an alkyl chain. These diverse functional groups contribute to its chemical versatility and reactivity, making it valuable for various synthetic applications.
Synthesis Methods
Traditional Synthetic Approaches
Chemical Reactivity
Functional Group Analysis
The chemical reactivity of Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate is primarily determined by its functional groups. The carboxylate group is particularly reactive and can undergo various transformations, including:
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Esterification reactions
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Hydrolysis reactions
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Condensation reactions
These reactions are facilitated by the carboxylate group's ability to act as both a nucleophile and an electrophile under appropriate conditions. Additionally, the pyrrole ring contributes to the compound's reactivity, particularly through its nitrogen atom and aromatic character, which can participate in various reactions typical of heterocyclic compounds.
Characteristic Reactions
The characteristic reactions of Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate include:
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Reactions at the carboxylate group, such as transesterification and amidation
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Reactions involving the pyrrole ring, including electrophilic substitution reactions
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Transformations of the ethoxy-3-oxopropyl side chain
These reactions can be utilized for the derivatization of the compound to create more complex structures with tailored properties for specific applications. The versatility of these reactions makes the compound valuable in organic synthesis as a building block for more complex molecules.
Applications in Research and Development
Organic Synthesis Applications
Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate serves as a valuable building block in organic synthesis due to its multiple functional groups. Its diverse reactive sites allow for selective modifications, making it useful in the creation of more complex molecules. The compound can be incorporated into synthetic pathways aiming to create compounds with specific structural features, particularly those requiring pyrrole-based scaffolds.
Synthetic chemists utilize this compound as an intermediate in multi-step syntheses, taking advantage of its predefined substitution pattern on the pyrrole ring. The presence of both ester groups and the pyrrole nitrogen provides multiple points for further functionalization, enabling the construction of diverse molecular architectures.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate exist, each with distinctive modifications that alter their chemical properties and potential applications. Table 2 presents a comparison of this compound with related structures.
Table 2: Comparison with Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate | C13H19NO4 | 253.29 | Base compound |
| Ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate | C14H21NO4 | 267.33 | Additional methyl group at position 4 |
| Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | C14H19NO5 | 281.30 | Different substitution pattern with an additional carbonyl group |
| Benzyl 3-(3-ethoxy-3-oxopropyl)-4-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate | C22H27NO6 | 401.46 | Contains benzyl group and additional methoxy-3-oxopropyl substituent |
These structural variations lead to significant differences in chemical reactivity, physical properties, and potential applications. The addition or modification of functional groups alters the electronic distribution and steric environment of the molecule, influencing its behavior in chemical reactions and biological systems .
Functional Variations and Their Implications
The functional variations among these related compounds have several implications:
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The addition of methyl groups, as in Ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate, can alter the electron density of the pyrrole ring, potentially affecting its reactivity in electrophilic substitution reactions .
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The presence of additional carbonyl groups, as in Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, introduces new reactive centers that can participate in a wider range of transformations, including nucleophilic additions .
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More complex substitutions, such as those in Benzyl 3-(3-ethoxy-3-oxopropyl)-4-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate, create unique three-dimensional structures that may exhibit specific interactions with biological targets, potentially enhancing their utility in pharmaceutical research .
These functional variations can be strategically exploited to fine-tune the properties of these compounds for specific applications in organic synthesis and pharmaceutical development.
Current Research and Future Directions
Future Research Opportunities
Future research opportunities for Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate include:
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Development of more efficient and environmentally friendly synthetic routes to produce the compound with higher yields and purity.
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Exploration of its potential as a building block in the synthesis of more complex molecules with specific functional properties.
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Investigation of its possible biological activities and pharmaceutical applications, particularly given the bioactivity demonstrated by structurally related pyrrole derivatives.
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Structure-activity relationship studies to understand how modifications to its structure affect its chemical reactivity and potential biological properties.
These research directions could significantly expand our understanding of this compound and enhance its utility in various scientific and industrial applications .
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